molecular formula C9H9Cl2NO2 B1586115 (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid CAS No. 743416-09-3

(R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid

Cat. No. B1586115
M. Wt: 234.08 g/mol
InChI Key: GQKLESLYMHWBOP-SSDOTTSWSA-N
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Description

®-3-Amino-3-(2,3-dichlorophenyl)propanoic acid is a chemical compound with the molecular formula C9H9Cl2NO2 . It is a derivative of phenylalanine and belongs to the class of α-amino acids. The compound has a molecular weight of 234.08 g/mol .

  • Physical and Chemical Properties Analysis

    • Storage : It is recommended to keep this compound in a dark place under an inert atmosphere at temperatures between 2°C and 8°C .
  • Safety and Hazards

    • Precautionary Statements : Follow safety precautions, including avoiding contact with skin, eyes, and ingestion. Use personal protective equipment as required .
  • Scientific Research Applications

    Crystal Engineering and Molecular Interactions : The study of gamma amino acids like baclofen, which shares a structural similarity to (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid, highlights their utility in crystal engineering. Through the analysis of multicomponent crystals formed with baclofen and various acids, researchers have been able to understand conformation, protonation properties, and intermolecular interactions, demonstrating the potential of these compounds in designing new molecular structures with specific physical properties (Báthori & Kilinkissa, 2015).

    Fluorescence Derivatisation for Biological Assays : The coupling of 3-(Naphthalen-1-ylamino)propanoic acid to amino acids to create fluorescent derivatives for biological assays illustrates the application of structurally similar compounds in enhancing bioanalytical methods. These derivatives exhibit strong fluorescence, making them valuable tools for biological and chemical assays (Frade et al., 2007).

    Peptide Retention Time Prediction in Chromatography : Research into the retention coefficients of amino acid residues, including studies on compounds analogous to (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid, aids in the prediction of peptide retention times in chromatographic processes. This has practical implications for the analysis and purification of peptides and proteins, enhancing the efficiency of pharmaceutical and biochemical research (Guo et al., 1986).

    properties

    IUPAC Name

    (3R)-3-amino-3-(2,3-dichlorophenyl)propanoic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H9Cl2NO2/c10-6-3-1-2-5(9(6)11)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GQKLESLYMHWBOP-SSDOTTSWSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=C(C(=C1)Cl)Cl)C(CC(=O)O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC(=C(C(=C1)Cl)Cl)[C@@H](CC(=O)O)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H9Cl2NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40375906
    Record name (3R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40375906
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    234.08 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid

    CAS RN

    743416-09-3
    Record name (3R)-3-Amino-3-(2,3-dichlorophenyl)propanoic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40375906
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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